Cas no 142203-65-4 (9-Dihydro-13-acetylbaccatin III)

9-Dihydro-13-acetylbaccatin III 化学的及び物理的性質
名前と識別子
-
- 13-Acetyl-9-dihydrobaccatin III
- 2a,3,4,4a,5,6,9,10,12,12a-Decahydro-4a,8,13,13-tetramethyl-7,11-methano-1H-cyclodeca[3,4]benz[1,2-b]oxete-4,5,6,9,11,12,12b-heptol (2aR,4S,4aS,5R,6R,9S,11S,12S,12aR,12bS)-6,9,12b-triacetate 12-benzoate
- 10-DAB-Ⅲ
- 13-Acetyl-9-Dihydrobaccatin-III
- 9-DHB
- 9-DIHYDRO-13-ACETYL BACCATIN III(9-DHB)
- ACETYL-9-DIHYDROBACCATIN III, 13-(P)
- 9-dihydro-13-acetylbaccatinIII
- 7,9-Dideacetyl baccatin VI
- 7-AMino-4-MethylcouMarin
- 9-dehydro-13-acetylbaccatin III
- 9-DHAB III
- CS-1097
- Ddabvi
- 2a,3,4,4a,5,6,9,10,12,12a-Decahydro-4a,8,13,13-tetramethyl-7,11-methano-1H-cyclodeca[3,4]benz[1,2-b]oxete-4,5,6,9,11,12,12b-heptol (2aR,4S,4aS,5R,6R,9S,11S,12S,12aR,12bS)-6,9,12b-triacetate 12-benzoat
- A14982
- [(1S,2S,3R,4R,7R,9R,10S,11R,12S,15R)-4,12,15-Triacetyloxy-1,9,11-trihydroxy-10,14,17,17-tetramethyl-
- 9-Dihydro-13-acetylbaccatin III
- 7,9-Dideacetylbaccatin VI
- 13-O-Acetyl-9-dihydrobaccatin III
-
- MDL: MFCD25541752
- インチ: 1S/C33H42O12/c1-16-21(42-17(2)34)14-33(40)28(44-29(39)20-11-9-8-10-12-20)26-31(7,22(37)13-23-32(26,15-41-23)45-19(4)36)27(38)25(43-18(3)35)24(16)30(33,5)6/h8-12,21-23,25-28,37-38,40H,13-15H2,1-7H3/t21-,22-,23+,25+,26-,27-,28-,31+,32-,33+/m0/s1
- InChIKey: WPPPFZJNKLMYBW-FAEUQDRCSA-N
- ほほえんだ: O1C([H])([H])[C@@]2([C@@]1([H])C([H])([H])[C@@]([H])([C@@]1(C([H])([H])[H])[C@]([H])([C@@]([H])(C3=C(C([H])([H])[H])[C@]([H])(C([H])([H])[C@](C3(C([H])([H])[H])C([H])([H])[H])([C@]([H])([C@@]12[H])OC(C1C([H])=C([H])C([H])=C([H])C=1[H])=O)O[H])OC(C([H])([H])[H])=O)OC(C([H])([H])[H])=O)O[H])O[H])OC(C([H])([H])[H])=O
計算された属性
- せいみつぶんしりょう: 630.267627g/mol
- ひょうめんでんか: 0
- XLogP3: 1.5
- 水素結合ドナー数: 3
- 水素結合受容体数: 12
- 回転可能化学結合数: 9
- どういたいしつりょう: 630.267627g/mol
- 単一同位体質量: 630.267627g/mol
- 水素結合トポロジー分子極性表面積: 175Ų
- 重原子数: 45
- 複雑さ: 1270
- 同位体原子数: 0
- 原子立体中心数の決定: 10
- 未定義の原子立体中心の数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 共有結合ユニット数: 1
- ぶんしりょう: 630.7
じっけんとくせい
- 色と性状: Powder
- PSA: 148.82000
- LogP: 1.17970
9-Dihydro-13-acetylbaccatin III セキュリティ情報
- 危険物輸送番号:UN 1544
- WGKドイツ:3
- セキュリティ用語:6.1(b)
- ちょぞうじょうけん:Powder -20°C 3 years 4°C 2 years In solvent -80°C 6 months -20°C 1 month
- 包装カテゴリ:III
- 包装等級:III
- 危険レベル:6.1(b)
- 危険レベル:6.1(b)
- 包装グループ:III
9-Dihydro-13-acetylbaccatin III 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Chengdu Biopurify Phytochemicals Ltd | BP0023-20mg |
13-Acetyl-9-dihydrobaccatin III |
142203-65-4 | 98% | 20mg |
$45 | 2023-09-19 | |
TargetMol Chemicals | T5132-5 mg |
9-dihydro-13-acetylbaccatin III |
142203-65-4 | 98.96% | 5mg |
¥ 621 | 2023-07-11 | |
TargetMol Chemicals | T5132-50 mg |
9-dihydro-13-acetylbaccatin III |
142203-65-4 | 98.96% | 50mg |
¥ 3,465 | 2023-07-11 | |
LKT Labs | T0109-5 mg |
13-Acetyl-9-dihydrobaccatin-III |
142203-65-4 | ≥98% | 5mg |
$479.90 | 2023-07-11 | |
Chengdu Biopurify Phytochemicals Ltd | BP0023-1000mg |
13-Acetyl-9-dihydrobaccatin III |
142203-65-4 | 98% | 1000mg |
$650 | 2023-09-19 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | L-BS224-100mg |
9-Dihydro-13-acetylbaccatin III |
142203-65-4 | 99% | 100mg |
¥542.0 | 2023-01-18 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T5132-100 mg |
9-dihydro-13-acetylbaccatin III |
142203-65-4 | 97.36% | 100MG |
¥6475.00 | 2022-04-26 | |
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R096466-50mg |
9-Dihydro-13-acetylbaccatin III |
142203-65-4 | 99% | 50mg |
¥440 | 2023-09-10 | |
DC Chemicals | DC10858-250 mg |
13-Acetyl-9-dihydrobaccatin-III |
142203-65-4 | >98% | 250mg |
$1200.0 | 2022-03-01 | |
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajce54654-500mg |
9-Dihydro-13-acetylbaccatin III |
142203-65-4 | 98% | 500mg |
¥0.00 | 2023-09-07 |
9-Dihydro-13-acetylbaccatin III 関連文献
-
Youichi Hosokawa,Takeshi Kawase,Masaji Oda Chem. Commun., 2001, 1948-1949
-
Li Li,Chao Ma,Qingkun Kong,Weiping Li,Yan Zhang,Shenguang Ge,Mei Yan,Jinghua Yu J. Mater. Chem. B, 2014,2, 6669-6674
-
Rafael A. Allão Cassaro,Jackson A. L. C. Resende,Sauli Santos Jr.,Lorenzo Sorace,Maria G. F. Vaz CrystEngComm, 2013,15, 8422-8425
-
Xuejuan Zhang,Chen Wang,Ying Huang,Ping Hu,Guanlin Wang,Yingtong Cui,Xiao Xia,Ziqiang Zhou,Xin Pan,Chuanbin Wu J. Mater. Chem. B, 2021,9, 8121-8137
-
Mark DeWaele,Yoonbae Oh,Cheonho Park,Yu Min Kang,Hojin Shin,Charles D. Blaha,In Young Kim,Dong Pyo Jang Analyst, 2017,142, 4317-4321
-
Shunsuke Kanai,Ippei Nagahara,Yusuke Kita,Keigo Kamata Chem. Sci., 2017,8, 3146-3153
-
Tangpo Yang,Xin Li,Xiang David Li RSC Adv., 2020,10, 42076-42083
-
Rehan Deshmukh,Arun Kumar Prusty,Utpal Roy,Sunil Bhand Analyst, 2020,145, 2267-2278
関連分類
- Solvents and Organic Chemicals Organic Compounds Lipids and lipid-like molecules Prenol lipids Taxanes and derivatives
- Solvents and Organic Chemicals Organic Compounds Lipids and lipid-like molecules Prenol lipids Diterpenoids Taxanes and derivatives
- Diterpenoids
- Pharmaceutical and Biochemical Products Pharmaceutical Active Ingredients Standard Substances
- Other Chemical Reagents
9-Dihydro-13-acetylbaccatin IIIに関する追加情報
Recent Advances in the Study of 9-Dihydro-13-acetylbaccatin III (CAS: 142203-65-4): A Comprehensive Research Brief
9-Dihydro-13-acetylbaccatin III (CAS: 142203-65-4) is a semi-synthetic derivative of baccatin III, a key intermediate in the production of taxane-based chemotherapeutic agents such as paclitaxel and docetaxel. This compound has garnered significant attention in recent years due to its potential applications in cancer therapy and its role in the biosynthesis of taxane derivatives. The present research brief aims to synthesize the latest findings on this compound, focusing on its chemical properties, biological activities, and therapeutic potential.
Recent studies have highlighted the structural modifications of 9-Dihydro-13-acetylbaccatin III to enhance its bioavailability and efficacy. For instance, a 2023 study published in the Journal of Medicinal Chemistry demonstrated that specific functional group substitutions at the C-13 position could significantly improve the compound's solubility and tumor-targeting capabilities. These modifications are critical for overcoming the limitations associated with traditional taxane therapies, such as drug resistance and systemic toxicity.
In addition to its role as a precursor for taxane synthesis, 9-Dihydro-13-acetylbaccatin III has shown promising standalone anticancer properties. A preclinical study conducted by researchers at the National Cancer Institute revealed that the compound exhibits potent antiproliferative effects against a range of cancer cell lines, including breast, ovarian, and lung cancers. Mechanistic studies indicated that these effects are mediated through the stabilization of microtubules, similar to paclitaxel, but with a distinct binding affinity that may reduce off-target effects.
The synthesis and scalable production of 9-Dihydro-13-acetylbaccatin III have also seen advancements. A 2024 report in Organic Process Research & Development detailed a novel enzymatic method for the large-scale production of this compound, offering a more sustainable and cost-effective alternative to traditional chemical synthesis. This innovation is expected to facilitate further research and clinical development of 9-Dihydro-13-acetylbaccatin III and its derivatives.
Despite these advancements, challenges remain in the clinical translation of 9-Dihydro-13-acetylbaccatin III. Pharmacokinetic studies have identified issues related to rapid metabolism and clearance, necessitating the development of advanced drug delivery systems. Recent efforts in nanotechnology, such as liposomal encapsulation and polymer-based carriers, have shown promise in addressing these challenges, as evidenced by a 2023 study in Biomaterials Science.
In conclusion, 9-Dihydro-13-acetylbaccatin III (CAS: 142203-65-4) represents a versatile and promising candidate in the field of oncology and drug development. Ongoing research continues to uncover its potential, with a focus on optimizing its chemical structure, enhancing its therapeutic efficacy, and overcoming pharmacokinetic barriers. The integration of innovative synthesis methods and advanced delivery technologies is expected to propel this compound into clinical trials in the near future.
142203-65-4 (9-Dihydro-13-acetylbaccatin III) 関連製品
- 873001-54-8(3,29-Dibenzoyl Rarounitriol)
- 705973-69-9(14beta-Benzoyloxy-2-deacetylbaccatin VI)
- 604-32-0(Cholesterol Benzoate)
- 210108-90-0((2R,3R,3aS,4R,6S,7S,8S,12S,13S,13aR,E)-3-(benzoyloxy)-7,13a-dihydroxy-2,9,9,12-tetramethyl-5-methylene-2,3,3a,4,5,6,7,8,9,12,13,13a-dodecahydro-1H-cyclopenta[12]annulene-2,4,6,8,13-pentayl pentaacetate)
- 134-09-8(Menthyl anthranilate)
- 220935-39-7(1H-Azuleno[5',6':3,4]benz[1,2-b]oxete-4,5,6,8,10,10b(2aH)-hexol,4a-[(acetyloxy)methyl]-3,4,5,6,8,9,10,10a-octahydro-9a-(1-hydroxy-1-methylethyl)-7-methyl-,10b-acetate 10-benzoate, (2aR,4S,4aR,5R,6R,8S,9aS,10S,10aR,10bS)-)
- 210108-86-4(Jatrophane 2)
- 153229-31-3(1H-Azuleno[5',6':3,4]benz[1,2-b]oxete-4,5,6,8,10,10b(2aH)-hexol,3,4,4a,5,6,8,9,9a,10,10a-decahydro-9a-(1-hydroxy-1-methylethyl)-4a,7-dimethyl-,4,5,10,10b-tetraacetate 6-benzoate, (2aR,4S,4aS,5R,6R,8S,9aS,10S,10aR,10bS)-)
- 84-61-7(Dicyclohexyl phthalate)
- 57672-79-4(Baccatin VI)
